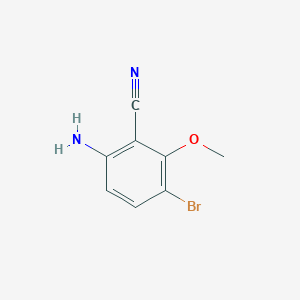

6-Amino-3-bromo-2-methoxybenzonitrile

Description

Significance of Substituted Benzonitrile (B105546) Frameworks in Organic Chemistry

Substituted benzonitrile frameworks are a cornerstone of organic chemistry due to the versatile reactivity of the nitrile group and the stability of the benzene (B151609) ring. The nitrile, or cyano (-C≡N), group is a powerful electron-withdrawing group, which influences the electronic properties of the aromatic ring. It can also be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a valuable synthetic handle.

In medicinal chemistry, the benzonitrile moiety is a common feature in a multitude of pharmaceutical agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to the favorable pharmacokinetic profiles of many drugs. Furthermore, the rigid structure of the benzene ring provides a reliable scaffold for orienting other functional groups in three-dimensional space to optimize interactions with biological targets.

Overview of Strategic Functionalization in Aromatic Systems

The ability to selectively introduce and modify functional groups on an aromatic ring is fundamental to modern organic synthesis. Strategic functionalization allows chemists to fine-tune the steric and electronic properties of a molecule, which is critical for applications ranging from drug design to the development of new materials.

Several key strategies are employed for the functionalization of aromatic systems:

Electrophilic Aromatic Substitution (SEAr): This is a classic method for introducing a wide range of substituents onto an aromatic ring. The existing functional groups on the ring direct the position of the incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective for rings that are substituted with strong electron-withdrawing groups, which activate the ring towards attack by a nucleophile.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the synthesis of complex aromatic compounds. These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner.

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring can direct a metalating agent (typically an organolithium reagent) to the adjacent ortho position, allowing for subsequent functionalization.

C-H Functionalization: This modern approach involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, offering a more atom-economical and efficient synthetic route.

The functional groups on 6-Amino-3-bromo-2-methoxybenzonitrile (amino, bromo, methoxy) are themselves products of such strategic functionalization and serve as handles for further modifications, illustrating the iterative power of these synthetic methods.

Research Context for this compound as a Key Chemical Entity

The specific substitution pattern of this compound makes it a highly valuable intermediate, particularly in the synthesis of heterocyclic compounds. The presence of an amino group ortho to the nitrile group is a classic structural motif for the construction of fused heterocyclic rings, most notably quinazolines and quinazolinones.

2-Aminobenzonitriles are widely used as precursors for quinazoline (B50416) synthesis through condensation reactions with various electrophiles like aldehydes, ketones, or acyl chlorides. rsc.orgresearchgate.net The resulting quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.com

The strategic placement of the bromo and methoxy (B1213986) groups on the this compound backbone provides additional advantages for chemical diversification. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate the biological activity and physicochemical properties of the final quinazoline-based molecules. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and can also be a site for demethylation to reveal a phenol, providing another point for modification.

Therefore, this compound is not typically an end product itself but rather a key building block that enables the efficient and modular synthesis of complex, biologically relevant molecules. Its importance lies in its pre-functionalized structure, which allows for rapid access to libraries of substituted quinazolines for drug discovery and development programs.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5(4-10)7(11)3-2-6(8)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDOFMICXMFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 3 Bromo 2 Methoxybenzonitrile and Analogues

Classical Synthetic Routes to Substituted Benzonitriles

Traditional synthetic strategies for constructing molecules like 6-amino-3-bromo-2-methoxybenzonitrile typically involve a stepwise functionalization of a simpler benzonitrile (B105546) or benzene (B151609) precursor. These methods rely on well-established reactions, where the order of substituent introduction is crucial to achieve the desired regiochemistry.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on an aromatic ring is a cornerstone of classical synthesis. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. wikipedia.org The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

In the context of synthesizing 3-bromo-2-methoxybenzonitrile (B1521028), a logical precursor, the starting material would likely be 2-methoxybenzonitrile (B147131). The methoxy (B1213986) group (-OCH3) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgwikipedia.org Consequently, electrophilic bromination of 2-methoxybenzonitrile would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the methoxy group. The para position (C5) is sterically more accessible, while the ortho positions are C3 and C6.

Theoretical calculations and experimental observations on anisole (B1667542) (methoxybenzene) show that electrophilic bromination overwhelmingly favors the para position. wikipedia.org When the para position is blocked, bromination occurs at the ortho position. wikipedia.org For 2-methoxybenzonitrile, the C6 position is also activated by the methoxy group. However, the nitrile group (-CN) is a deactivating and meta-directing group. This would direct incoming electrophiles to the C3 and C5 positions. The synergistic directing effect of the methoxy group (ortho to C3) and the nitrile group (meta to C3) would strongly favor the formation of 3-bromo-2-methoxybenzonitrile.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) in a suitable solvent, which can provide high regioselectivity. chem-station.com The choice of solvent can also influence the regioselectivity of the bromination of substituted anilines and related compounds. chem-station.com

Table 1: Regioselective Bromination Conditions

| Starting Material | Brominating Agent | Solvent | Key Feature |

|---|---|---|---|

| 2-Methoxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | High para-selectivity with respect to the activating group. |

| Substituted Anilines | N-Bromosuccinimide (NBS) | Various | Solvent polarity can tune regioselectivity. chem-station.com |

Introduction of Amino Groups via Reduction and Nucleophilic Substitution

The introduction of an amino group onto the benzonitrile ring is a critical step in the synthesis of the target compound. Two primary classical methods are the reduction of a nitro group and nucleophilic aromatic substitution.

Reduction of Nitro Groups: A common and effective strategy is the introduction of a nitro group (-NO2) followed by its reduction to an amino group (-NH2). The nitration of an appropriately substituted benzonitrile, such as 3-bromo-2-methoxybenzonitrile, would likely occur at the C6 position, directed by the ortho, para-directing methoxy group. The subsequent reduction of the nitro group can be achieved using various reagents. A key challenge is the potential reduction of the nitrile group. However, chemoselective reduction of the nitro group in the presence of a nitrile is well-documented. Metal-free reduction using trichlorosilane (B8805176) and a tertiary amine is an effective method for converting aromatic nitro compounds to anilines without affecting other reducible functional groups. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group, typically a halide, by an amine nucleophile. organic-chemistry.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.org In a hypothetical precursor like 2,3-dibromo-6-methoxybenzonitrile, the bromine at the C6 position could potentially be substituted by an amine or ammonia (B1221849) equivalent, although this would likely require harsh reaction conditions due to the lack of strong activation from the nitrile group at the meta position. The SNAr mechanism is generally favored when electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

Table 2: Methods for Amino Group Introduction

| Method | Precursor | Reagents | Key Consideration |

|---|---|---|---|

| Nitro Group Reduction | 3-Bromo-2-methoxy-6-nitrobenzonitrile | HSiCl3 / Tertiary Amine | Chemoselective reduction of the nitro group in the presence of a nitrile. beilstein-journals.org |

| Nucleophilic Aromatic Substitution | Dihalogenated benzonitrile | Ammonia / Amine | Requires activation by electron-withdrawing groups. organic-chemistry.org |

Methoxy Group Installation and Aromatic Etherification

The methoxy group can be introduced onto the aromatic ring through various etherification methods. The Williamson ether synthesis and copper-catalyzed methoxylation are two prominent classical approaches.

Copper-Catalyzed Methoxylation: Copper-catalyzed cross-coupling reactions provide an alternative to the Williamson ether synthesis for the formation of aryl ethers. researchgate.net This method is particularly useful for the methoxylation of aryl bromides. researchgate.netlibretexts.org For instance, a substituted 2-bromobenzonitrile (B47965) could be reacted with a methoxide (B1231860) source in the presence of a copper catalyst to yield the corresponding 2-methoxybenzonitrile derivative. These reactions offer an environmentally friendly and cost-effective alternative to palladium-catalyzed methods. researchgate.net

Table 3: Methoxy Group Installation Methods

| Method | Substrate | Reagents | Key Feature |

|---|---|---|---|

| Williamson Ether Synthesis | Substituted 2-hydroxybenzonitrile | Methyl iodide / Base | Classic SN2 reaction for ether formation. mdpi.comorganicchemistrytutor.com |

| Copper-Catalyzed Methoxylation | Substituted 2-bromobenzonitrile | Methoxide source / Copper catalyst | Effective for methoxylation of aryl bromides. researchgate.netlibretexts.org |

Contemporary and Catalytic Synthetic Approaches

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and often higher efficiency compared to classical routes. Palladium-catalyzed cross-coupling reactions are at the forefront of these contemporary approaches.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgorganic-chemistry.org

In the synthesis of analogues of this compound, the bromine atom can serve as a handle for Suzuki coupling. For instance, 3-bromo-2-methoxybenzonitrile could be coupled with various aryl or alkyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce a new carbon substituent at the C3 position. nih.gov The efficiency of the Suzuki reaction on unprotected ortho-bromoanilines has been demonstrated, highlighting its utility in complex settings. nih.gov

Palladium-catalyzed cyanation is another powerful tool for the synthesis of benzonitriles. rsc.orgresearchgate.net This reaction allows for the conversion of aryl halides or triflates to the corresponding nitriles. While the target molecule already contains a nitrile group, this methodology is highly relevant for the synthesis of various substituted benzonitrile analogues. The development of robust catalyst systems has enabled the cyanation of a wide range of (hetero)aryl chlorides and bromides.

Table 4: Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction | Substrate | Coupling Partner | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Boronic acid/ester | Versatile C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Palladium-Catalyzed Cyanation | Aryl Halide | Cyanide source | Direct introduction of the nitrile group. rsc.orgresearchgate.net |

Amination of Methoxy-Substituted Arenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful method for the formation of aryl amines from aryl halides or triflates. nih.gov This reaction has largely replaced harsher classical methods for C-N bond formation. nih.gov

In the synthesis of this compound, the Buchwald-Hartwig amination could be envisioned for the introduction of the amino group at the C6 position of a suitable precursor, such as a 3-bromo-6-halo-2-methoxybenzonitrile. The reaction is known to be compatible with a wide range of functional groups. A significant challenge in this specific transformation would be the direct coupling with ammonia. However, several ammonia equivalents, such as benzophenone (B1666685) imine or silylamides, have been developed to overcome the difficulties associated with the use of ammonia gas, allowing for the synthesis of primary anilines. wikipedia.orgorganic-chemistry.org

Table 5: Buchwald-Hartwig Amination for C-N Bond Formation

| Reaction | Substrate | Amine Source | Key Feature |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide | Primary/Secondary Amine | Palladium-catalyzed C-N bond formation. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide | Ammonia Equivalent | Synthesis of primary anilines. wikipedia.orgorganic-chemistry.org |

Table of Compounds

Direct Aromatic Functionalization via C-H Activation

Direct C-H (Carbon-Hydrogen) activation has emerged as a powerful strategy in organic synthesis, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions. nih.gov This approach avoids the need for pre-functionalization of starting materials (e.g., conversion to halides or organometallic reagents), thereby shortening synthetic sequences and reducing waste. nih.govbeilstein-journals.org The application of C-H activation to complex molecules, such as substituted anilines and benzonitriles, is a subject of intensive research.

The synthesis of functionalized benzonitrile analogues via C-H activation often relies on transition-metal catalysis, with palladium (Pd) and rhodium (Rh) being prominent catalysts. nih.govrsc.org A key challenge is controlling the regioselectivity of the functionalization. This is typically achieved through the use of directing groups, which chelate to the metal center and position the catalyst for activation of a specific C-H bond, most commonly at the ortho position. nih.govnih.gov

For analogues of this compound, the inherent amino group can act as a directing group. However, the free amine (NH2) can also react with the catalyst or other reagents, leading to undesired N-arylation side products. acs.org To circumvent this, synthetic strategies often involve N-protected anilines (e.g., as amides). nih.gov Recent advancements, however, have demonstrated the successful palladium-catalyzed direct ortho-arylation of unprotected anilines, a significant step forward in simplifying such syntheses. acs.orgnih.gov This is achieved through the use of specialized cooperating ligands that favor C-H activation over N-H functionalization. nih.gov

While ortho functionalization is most common, methods for remote C-H activation have also been developed. For benzonitrile analogues, the nitrile group itself can be used as a directing group. U-shaped templates incorporating a nitrile moiety have been designed to direct Rh(III)-catalysts to the meta C-H position through the formation of a large macrocyclic intermediate. acs.orgacs.org Furthermore, pivalophenone N-H imine has been successfully employed as a "benzonitrile surrogate" to direct ortho C-H alkylation and arylation under cobalt-catalysis, with the imine being converted to a nitrile in a subsequent step. rsc.org

Below is a table summarizing various catalytic systems used for the C-H functionalization of aromatic compounds analogous to the target molecule.

| Catalyst System | Directing Group | Position | Reaction Type | Substrate Class |

| Pd(OAc)₂ / [2,2′-Bipyridin]-6(1H)-one | -NH₂ (unprotected) | ortho | Arylation | Anilines nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | Nitrile Template | meta | Olefination | Benzylic Alcohols nih.gov |

| Co(acac)₂ / NHC Ligand | Pivalophenone Imine | ortho | Alkylation/Arylation | Imines (Nitrile Surrogates) rsc.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Acetanilide | ortho | Amination (intramolecular) | Acetanilides nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern process development, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjpmr.com For the synthesis of pharmaceutical intermediates like this compound, these principles guide the development of safer, more sustainable, and economically viable manufacturing routes. nih.gov

Development of Environmentally Benign Reaction Conditions

A primary focus of green chemistry is the reduction or replacement of hazardous reagents and solvents. nih.gov Traditional syntheses of halogenated aromatic compounds often use hazardous reagents like liquid bromine and chlorinated solvents. rsc.org

Greener Bromination: Environmentally benign bromination methods have been developed to avoid the handling of corrosive and toxic liquid bromine. researchgate.net One approach involves the in situ generation of the brominating agent from a mixture of sodium bromide (NaBr) and an oxidant like sodium bromate (B103136) (NaBrO₃) or from a bromide/bromate reagent acidified in the reaction. researchgate.netrsc.org Solvent-free bromination of activated aromatic compounds can also be achieved by reacting the substrate with a solid mixture of NaBr and an oxidizing agent. researchgate.net These methods enhance safety and can improve the bromine atom efficiency. researchgate.net

Alternative Solvents and Solvent-Free Reactions: A significant portion of chemical waste comes from volatile organic solvents. nih.gov Green alternatives include performing reactions in water, supercritical fluids, or ionic liquids. nih.govucl.ac.uk Ionic liquids, in particular, have been used for the green synthesis of benzonitriles. rsc.orgrsc.org In one novel route, an ionic liquid served multiple roles as a co-solvent, catalyst, and phase-separation agent, allowing for a 100% yield of benzonitrile and easy recycling of the ionic liquid. rsc.orgresearchgate.net In some cases, reactions can be run under solvent-free conditions, where the reactants are ground together, sometimes with a solid catalyst, and heated. researchgate.netias.ac.in This approach dramatically reduces waste and can simplify product purification.

The table below compares traditional and greener conditions for key transformations relevant to the synthesis of the target compound's analogues.

| Transformation | Traditional Conditions | Greener Alternative | Green Advantage |

| Aromatic Bromination | Liquid Br₂, CCl₄ or CH₂Cl₂ solvent | NaBr/NaOCl in H₂O; NaBr/H₂O₂ | Avoids liquid bromine; uses water as a solvent. rsc.org |

| Cyanation (Nitrile Synthesis) | CuCN, high temperature, DMF solvent | (NH₂OH)₂·IL, recyclable ionic liquid | Avoids toxic metal cyanides; catalyst/solvent is recyclable. rsc.org |

| General Synthesis | Organic Solvents (Toluene, DMF, etc.) | Solvent-free grinding and heating | Eliminates solvent waste; simplifies workup. researchgate.netias.ac.in |

Evaluation of Atom Economy and Process Efficiency

Beyond reaction yield, green chemistry uses specific metrics to evaluate the efficiency of a chemical process. The most prominent of these is Atom Economy (AE) . monash.edu Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation.

Formula for Atom Economy: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100%

A high atom economy (approaching 100%) indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. monash.edu Reaction types such as additions (e.g., Diels-Alder) and rearrangements are inherently atom-economical, as they incorporate all reactant atoms into the product. nih.govnih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts and thus have lower atom economies.

The following interactive table provides a hypothetical example of an atom economy calculation for a key reaction step in the synthesis of a substituted aniline (B41778), a core structure in the target molecule.

Atom Economy Calculator: Aromatic Nitration

This example calculates the atom economy for the nitration of a substituted benzene to produce a nitro-aromatic intermediate, a common step in the synthesis of aromatic amines.

Reaction: C₆H₅X + HNO₃ → C₆H₄X(NO₂) + H₂O

Atom Economy:

Note: This reaction produces water (H₂O, MW=18.02) as a byproduct, which lowers the atom economy.

Chemical Reactivity and Derivatization Strategies of 6 Amino 3 Bromo 2 Methoxybenzonitrile

Electrophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

The benzene (B151609) ring of 6-Amino-3-bromo-2-methoxybenzonitrile is substituted with both activating and deactivating groups, which collaboratively influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the nitrile (-CN) and bromo (-Br) groups are deactivating; the nitrile group is a meta-director due to its strong electron-withdrawing nature, while halogens are ortho-, para-directing deactivators.

Given the cumulative electronic effects, the positions ortho and para to the powerful activating amino and methoxy groups are significantly more nucleophilic. The directing effects of these substituents are predicted to dominate over the deactivating nitrile and bromo groups. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. However, the C6 position is already occupied by the amino group. Consequently, the C4 position is the most probable site for substitution. Steric hindrance from the adjacent methoxy group at C2 might also influence the regioselectivity, potentially favoring the less hindered C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| Br₂ / FeBr₃ (Bromination) | 6-Amino-3,4-dibromo-2-methoxybenzonitrile |

| HNO₃ / H₂SO₄ (Nitration) | 6-Amino-3-bromo-2-methoxy-4-nitrobenzonitrile |

| SO₃ / H₂SO₄ (Sulfonation) | 5-Amino-2-bromo-3-cyano-4-methoxybenzenesulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 6-Amino-3-bromo-4-alkyl-2-methoxybenzonitrile |

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Methoxy Groups

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the nitrile group at C1 is a potent electron-withdrawing group.

The bromine atom at C3 is a potential leaving group. However, it is meta to the strongly activating amino group and ortho to the activating methoxy group, which would disfavor a typical SNA mechanism at this position. The methoxy group at C2 is generally a poor leaving group unless protonated.

Displacement of the bromo group could potentially occur under forcing conditions or via mechanisms involving organometallic intermediates, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In such reactions, the bromine atom would be replaced by various nucleophiles, including aryl groups, alkenes, or amines.

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

Reduction Pathways to Amines and Aldehydes

The nitrile group can be readily reduced to a primary amine or an aldehyde under appropriate conditions.

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) would convert the nitrile group into a primary aminomethyl group, yielding (6-amino-3-bromo-2-methoxyphenyl)methanamine.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This would produce 6-amino-3-bromo-2-methoxybenzaldehyde.

Table 2: Predicted Products from the Reduction of the Nitrile Group

| Reagent | Product |

|---|---|

| LiAlH₄, then H₂O | (6-Amino-3-bromo-2-methoxyphenyl)methanamine |

| H₂, Pd/C | (6-Amino-3-bromo-2-methoxyphenyl)methanamine |

Hydrolysis and Other Nitrile Conversions

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.

Hydrolysis to Carboxylic Acid: Strong acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions would lead to the hydrolysis of the nitrile to a carboxylic acid, forming 6-amino-3-bromo-2-methoxybenzoic acid.

Partial Hydrolysis to Amide: Under milder conditions, particularly with basic hydrogen peroxide, the nitrile can be partially hydrolyzed to the corresponding primary amide, 6-amino-3-bromo-2-methoxybenzamide.

The nitrile group can also react with organometallic reagents, such as Grignard reagents (RMgX), to form ketones after hydrolysis of the intermediate imine.

Reactivity of the Amino and Methoxy Moieties

Amino Group Derivatization and Functionalization

The primary amino group at the C6 position is a key site for a wide range of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-bromo-2-cyano-3-methoxyphenyl)acetamide.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures would lead to the formation of a diazonium salt. This versatile intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) or participate in azo coupling reactions.

The methoxy group is generally stable under many reaction conditions but can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Amino-3,4-dibromo-2-methoxybenzonitrile |

| 6-Amino-3-bromo-2-methoxy-4-nitrobenzonitrile |

| 5-Amino-2-bromo-3-cyano-4-methoxybenzenesulfonic acid |

| 6-Amino-3-bromo-4-alkyl-2-methoxybenzonitrile |

| 4-Acyl-6-amino-3-bromo-2-methoxybenzonitrile |

| (6-Amino-3-bromo-2-methoxyphenyl)methanamine |

| 6-Amino-3-bromo-2-methoxybenzaldehyde |

| 6-Amino-3-bromo-2-methoxybenzoic acid |

| 6-Amino-3-bromo-2-methoxybenzamide |

Methoxy Group Modifications and Cleavage

The methoxy group at the C2 position of this compound is a key modulator of the electronic properties of the aromatic ring and can be a target for modification or removal to access phenolic derivatives. The cleavage of aryl methyl ethers, a process known as demethylation, is a critical transformation in organic synthesis, often required in the final stages of natural product synthesis or for the preparation of pharmaceutical intermediates.

Generally, the demethylation of aryl methyl ethers can be achieved under harsh conditions using strong reagents. For instance, reagents like boron tribromide (BBr₃), pyridinium (B92312) chloride, or aluminum chloride (AlCl₃) are commonly employed. These Lewis acids coordinate to the methoxy oxygen, facilitating the cleavage of the methyl C-O bond. However, the presence of other sensitive functional groups in this compound, such as the amino and nitrile groups, necessitates careful selection of the demethylating agent to avoid unwanted side reactions.

More recent and milder methods for demethylation could also be applicable. For example, electrochemical methods have been developed for the demethylation of 2-methoxyphenols on graphitic surfaces, resulting in the formation of surface-confined catechols. nih.gov This approach, which operates under neutral pH conditions, could offer a selective alternative for substrates sensitive to harsh acidic or basic reagents. nih.gov Another strategy involves the use of mineral acids like HCl in pressurized high-temperature water, which has been shown to be effective for the demethylation of various aromatic methyl ethers. uantwerpen.be The regioselectivity of demethylation in poly-methoxylated systems is often influenced by the electronic and steric environment of each methoxy group. In the case of this compound, the methoxy group is ortho to an amino group, which may influence its reactivity in demethylation reactions.

| Reagent/Method | Conditions | Potential Applicability & Remarks |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., DCM), low temperature | Highly effective but can be harsh and may affect other functional groups. |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger like EtSH | A classic Lewis acid approach; selectivity can be an issue. google.com |

| Pyridinium HCl | High temperature (melt) | Often used for complete demethylation, may lack selectivity. google.com |

| Electrochemical Demethylation | Bias potential on MWCNT surface, neutral pH | A mild and potentially selective method for sensitive substrates. nih.gov |

| HCl in H₂O | High temperature, pressurized | A greener alternative, but conditions might affect the nitrile group. uantwerpen.be |

Advanced Coupling and Cyclization Chemistries

The presence of a bromine atom and an ortho-amino-nitrile functionality makes this compound an excellent substrate for advanced palladium-catalyzed cross-coupling reactions and a versatile precursor for the synthesis of various heterocyclic systems.

The bromine atom at the C3 position is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl linkages by coupling an organohalide with an organoboron compound. libretexts.org For substrates like this compound, which is an unprotected ortho-bromoaniline derivative, specific catalytic systems have been developed to achieve high efficiency. The unprotected amino group can sometimes interfere with the catalytic cycle, but robust catalysts can overcome this challenge. Research on similar unprotected ortho-bromoanilines has shown that palladacycle catalysts, such as the CataCXium A palladacycle, in solvents like 2-methyltetrahydrofuran (2-MeTHF) can provide excellent yields. nih.gov These conditions are generally tolerant of a wide range of functional groups on the boronic ester partner, including ketones, alcohols, and other heterocycles. nih.gov The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups on the this compound ring influences the reactivity of the C-Br bond, generally making it susceptible to oxidative addition to the Pd(0) catalyst. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The C-Br bond in this compound is a suitable handle for this transformation. Studies on structurally related 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings with a variety of terminal alkynes under optimized conditions, using catalysts like Pd(CF₃COO)₂/PPh₃ with CuI in DMF. scirp.org A broad range of aryl, heteroaryl, and alkyl alkynes can be coupled, leading to the synthesis of diverse 3-alkynyl-6-amino-2-methoxybenzonitrile derivatives. These products are valuable intermediates for further synthetic transformations, including cyclization reactions.

| Coupling Reaction | Typical Catalyst System | Base | Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ / Palladacycle (e.g., CataCXium A) | K₃PO₄ | 2-MeTHF / Dioxane | Aryl/heteroaryl/alkyl-boronic acids or esters |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI or Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / Piperidine | DMF / THF | Terminal alkynes (aryl, alkyl, silyl) |

The ortho-disposition of the amino and nitrile groups in this compound provides a classic precursor motif for the construction of fused heterocyclic rings. This structural arrangement is amenable to a variety of cyclization strategies.

One common approach involves the reaction of the amino group with a suitable one- or two-carbon electrophile, followed by intramolecular cyclization onto the nitrile group. For example, reaction with formamide or orthoesters can lead to the formation of aminopyrimidine rings.

Furthermore, the products derived from the Sonogashira coupling of this compound are primed for subsequent cyclization reactions. The resulting ortho-alkynyl anilines are versatile intermediates. For instance, under appropriate conditions (often metal-catalyzed), they can undergo intramolecular cyclization to form indole or azaindole ring systems. A notable strategy involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org For example, after coupling with a terminal alkyne, the resulting 3-alkynyl derivative can be subjected to cyclization conditions to construct fused ring systems. The synthesis of 7-azaindoles from primary amines via pyridinimine intermediates formed from halomucononitriles, which are then subjected to Sonogashira coupling and cyclization, highlights a modern approach to complex heterocycle synthesis that could be adapted from precursors like this compound. researchgate.net

Additionally, the amino group can participate in condensation reactions with carbonyl compounds, leading to the formation of imines, which can then undergo further cyclization. Oxidative cyclization is another powerful tool. For example, methods involving the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation, lead to indolinone derivatives. nih.gov This suggests that derivatives of this compound could be elaborated into precursors for similar cyclization cascades.

| Precursor Type | Reagents & Conditions | Heterocyclic Product |

| o-Amino-nitrile (starting material) | Phosgene, isocyanates, CS₂ | Fused quinazoline (B50416) derivatives |

| o-Amino-alkyne (from Sonogashira) | Metal catalyst (e.g., Au, Cu), acid/base | Substituted indoles |

| o-Amino-biaryl (from Suzuki) | Oxidative C-N coupling conditions | Carbazoles or other N-fused systems |

| o-Amino-nitrile (starting material) | Condensation with β-ketoesters | Fused pyridinones |

Theoretical and Computational Investigations of 6 Amino 3 Bromo 2 Methoxybenzonitrile

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. dntb.gov.ua By modeling the electron density, DFT methods can predict molecular geometries, energies, and various electronic parameters, providing a theoretical lens to complement experimental findings.

Optimized Geometrical Parameters and Conformational Analysis

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the lowest energy state on the potential energy surface. redalyc.org This process involves calculating bond lengths, bond angles, and dihedral angles between the constituent atoms. For 6-Amino-3-bromo-2-methoxybenzonitrile, this would involve determining the precise spatial relationship between the benzene (B151609) ring and its amino, bromo, methoxy (B1213986), and nitrile substituents. Conformational analysis would also be performed to identify the most stable orientation (conformer) of flexible groups, such as the methoxy and amino groups, by rotating them and calculating the corresponding energy changes. redalyc.org

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, this analysis would reveal how the interplay of its various functional groups influences its electronic activity and potential for chemical reactions.

Atomic Charge Distribution (e.g., Mulliken Population Analysis)

Understanding the distribution of electron density across a molecule is key to predicting its interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within the molecule. windows.net This provides insight into the electrostatic properties and helps identify atoms that are electron-rich or electron-deficient. windows.net In the case of this compound, this analysis would quantify the electronic influence of the electron-donating amino and methoxy groups and the electron-withdrawing bromo and nitrile groups on the charge distribution of the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. dergipark.org.tr It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). windows.net An MEP map for this compound would offer a clear, intuitive guide to its reactive sites, highlighting the electronegative nitrogen and oxygen atoms as likely centers of negative potential.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which are fundamental to a compound's experimental characterization.

Vibrational Analysis: FT-IR and FT-Raman Wavenumber and Intensity Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can predict the vibrational frequencies (wavenumbers) and intensities of a molecule's normal modes of vibration. nih.gov By comparing these calculated spectra with experimentally recorded ones, scientists can confidently assign specific spectral peaks to particular bond stretches, bends, and torsions within the molecule. researchgate.net A theoretical vibrational analysis of this compound would be essential for interpreting its experimental FT-IR and FT-Raman spectra, allowing for a detailed confirmation of its molecular structure and functional groups.

UV-Visible Absorption Spectrum Simulations

Theoretical simulations of the UV-Visible absorption spectrum of this compound provide valuable insights into its electronic structure and transitions. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-electron systems. The calculated spectrum can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the presence of the amino (-NH2), methoxy (-OCH3), and cyano (-CN) groups, along with the bromine (-Br) atom, on the benzene ring significantly influences its electronic properties. The amino and methoxy groups are strong electron-donating groups, while the cyano group is a strong electron-withdrawing group. This combination of substituents leads to intramolecular charge transfer (ICT) characteristics, which are expected to dominate the UV-Visible spectrum.

Simulations would likely predict several absorption bands in the UV-Vis region. The main absorption bands are generally assigned to π→π* transitions within the benzene ring and charge transfer transitions from the electron-donating groups to the electron-withdrawing group. The solvent environment can also be modeled to understand its effect on the absorption spectrum, as the polarity of the solvent can influence the energy of the electronic transitions.

Table 1: Simulated UV-Visible Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| 350 | 0.45 | HOMO -> LUMO | π -> π* / ICT |

| 280 | 0.25 | HOMO-1 -> LUMO | π -> π |

| 240 | 0.15 | HOMO -> LUMO+1 | π -> π |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational simulations might predict. Actual values would require specific TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and confirmation. Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the combined effects of the various substituents.

¹H NMR: The protons on the aromatic ring would exhibit distinct chemical shifts due to the anisotropic effects of the substituents. The amino group protons would likely appear as a broad singlet, and the methoxy group protons as a sharp singlet.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would be significantly affected by the attached groups. The carbon atom attached to the cyano group would be deshielded and appear at a higher chemical shift, while the carbons attached to the amino and methoxy groups would be shielded. The carbon bearing the bromine atom would also have a characteristic chemical shift.

Comparing the calculated chemical shifts with experimental values can help to confirm the structure of the molecule and assign the observed NMR signals to specific atoms.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CN | - | 118.5 |

| C2-OCH3 | - | 155.2 |

| C3-Br | - | 95.8 |

| C4-H | 7.35 | 134.1 |

| C5-H | 6.80 | 115.9 |

| C6-NH2 | - | 148.7 |

| -OCH3 | 3.90 | 56.4 |

| -NH2 | 4.50 | - |

Note: The data in this table is hypothetical and intended to be representative of values that could be obtained from DFT calculations. The numbering of the carbon atoms follows standard IUPAC nomenclature.

Analysis of Non-Linear Optical (NLO) Properties

Computational chemistry plays a crucial role in the investigation of the Non-Linear Optical (NLO) properties of molecules. NLO materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The presence of both strong electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on the aromatic ring of this compound suggests that it may possess significant NLO properties. The intramolecular charge transfer from the donor to the acceptor groups through the π-conjugated system of the benzene ring is a key factor for a high NLO response.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large value of β indicates a strong NLO activity. Computational methods, such as DFT, can be used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability.

Calculations for this compound would likely show a significant β value due to the push-pull electronic nature of the substituents. The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the electronic nature of the substituents. The bromine atom, being a heavy atom with a large electron cloud, can also influence the NLO properties.

Table 3: Calculated First-Order Hyperpolarizability of this compound

| Component | Value (a.u.) |

| βx | 850 |

| βy | -150 |

| βz | 50 |

| βtotal | 865 |

Note: This data is hypothetical and for illustrative purposes. The values are given in atomic units (a.u.).

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed understanding of the reaction pathway.

For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon or electrophilic aromatic substitution on the ring.

Transition State Characterization for Reaction Pathways

A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a key aspect of understanding reaction mechanisms. Computational methods can be used to locate and characterize transition states, including their geometry, energy, and vibrational frequencies.

For a potential SNAr reaction on this compound, where a nucleophile replaces the bromine atom, computational modeling would aim to identify the transition state associated with the formation of the Meisenheimer complex, a key intermediate in this type of reaction. The energy of this transition state would determine the activation energy and thus the rate of the reaction.

Prediction of Competing Pathways and Selectivity Rationale

In many chemical reactions, multiple reaction pathways are possible, leading to different products. Computational modeling can be used to predict the feasibility of competing pathways by comparing their activation energies. The pathway with the lower activation energy is generally favored.

For this compound, there could be competition between different reaction sites. For instance, in an electrophilic substitution reaction, the incoming electrophile could attack different positions on the aromatic ring. Computational modeling can help predict the regioselectivity of such reactions by calculating the relative energies of the intermediates formed upon attack at each possible site. The directing effects of the existing substituents (amino, methoxy, bromo, and cyano) would play a crucial role in determining the preferred reaction pathway. The strong activating and ortho-, para-directing effects of the amino and methoxy groups would likely dominate, guiding the electrophile to specific positions on the ring.

Advanced Spectroscopic Characterization and Mechanistic Insights for 6 Amino 3 Bromo 2 Methoxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic compounds. For a molecule with the complexity of 6-Amino-3-bromo-2-methoxybenzonitrile, one-dimensional (1D) and multi-dimensional (2D) NMR experiments are employed to assign the specific chemical shifts of each proton and carbon atom.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

While 1D NMR spectra (¹H and ¹³C) provide initial information, spectral overlap can occur in complex molecules. omicsonline.org Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for definitive assignments by revealing through-bond correlations between nuclei. omicsonline.orgnih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak would be expected between the two aromatic protons, H-4 and H-5, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals (C-4 and C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for assigning quaternary carbons and piecing together the molecular structure. For instance, the methoxy (B1213986) protons (-OCH₃) would show correlations to the C-2 carbon, while the amino protons (-NH₂) could show correlations to C-6 and C-1.

Based on data from structurally similar substituted benzonitriles, the expected chemical shifts for this compound can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~100-105 | H-5 |

| C2 | - | ~155-160 | H-4, -OCH₃ |

| C3 | - | ~105-110 | H-4, H-5 |

| C4 | ~7.3-7.5 (d) | ~125-130 | C-2, C-6, C-CN |

| C5 | ~6.7-6.9 (d) | ~115-120 | C-1, C-3, C-CN |

| C6 | - | ~145-150 | H-4, H-5, -NH₂ |

| C≡N | - | ~117-120 | H-5 |

| -OCH₃ | ~3.8-4.0 (s) | ~55-60 | C-2 |

| -NH₂ | ~4.5-5.5 (br s) | - | C-1, C-6 |

Note: Predicted values are based on principles of substituent effects and data from related aromatic compounds. Actual experimental values may vary.

Application of NMR for Monitoring Reaction Progress and Intermediate Detection

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots. During the synthesis of this compound, NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics, optimization of reaction conditions, and the potential detection of transient intermediates. For example, by integrating the characteristic peaks of the starting materials and the product over time, a kinetic profile of the reaction can be constructed.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment.

Comparative Analysis of Experimental and Theoretical Vibrational Modes

The vibrational spectra of complex molecules are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT). nih.gov Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared with experimental FT-IR and FT-Raman data, allow for a more precise and reliable assignment of the observed spectral bands. aip.orgresearchgate.net This comparative approach helps to unambiguously assign vibrational modes, especially in the complex fingerprint region where many vibrations overlap. nih.gov

The key functional groups in this compound—nitrile (C≡N), amino (NH₂), methoxy (O-CH₃), and the substituted benzene (B151609) ring—give rise to characteristic vibrational bands.

Table 2: Principal Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretching (asymmetric & symmetric) | 3400-3200 | FT-IR, FT-Raman |

| Aromatic C-H stretching | 3100-3000 | FT-IR, FT-Raman |

| C≡N stretching | 2240-2220 | FT-IR, FT-Raman |

| C=C aromatic ring stretching | 1620-1580 | FT-IR, FT-Raman |

| N-H bending | 1650-1550 | FT-IR |

| C-O-C asymmetric stretching | 1275-1200 | FT-IR |

| C-N stretching | 1340-1250 | FT-IR |

| C-O-C symmetric stretching | 1075-1020 | FT-IR |

| C-Br stretching | 680-515 | FT-IR |

Note: Wavenumber ranges are based on established literature values for similar functional groups in aromatic compounds. jchps.comresearchgate.netresearchgate.net

In Situ Infrared Spectroscopy for Reaction Kinetics and Mechanistic Studies

In situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) that enables the real-time monitoring of chemical reactions without the need for sampling. nih.govresearchgate.net By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked continuously by monitoring their characteristic infrared absorption bands. mt.comrsc.org

For the synthesis of this compound, in situ FT-IR could be used to follow the reaction progress by monitoring the formation of the strong, sharp nitrile (C≡N) band around 2230 cm⁻¹. This allows for precise determination of reaction endpoints, the study of reaction kinetics, and the identification of reaction intermediates, leading to a deeper mechanistic understanding and improved process control. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels, primarily π→π* and n→π* transitions in conjugated systems. The absorption maxima (λmax) and molar absorptivity are sensitive to the extent of conjugation and the presence of auxochromic groups.

The benzene ring in this compound is a chromophore, and the substituents—amino (-NH₂), methoxy (-OCH₃), bromo (-Br), and nitrile (-CN)—act as auxochromes or extensions to the chromophoric system. The electron-donating amino and methoxy groups, in conjugation with the electron-withdrawing nitrile group and the benzene ring, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Table 3: Expected Electronic Transitions for this compound

| Transition | Expected λmax (nm) | Description |

| π → π | ~250-280 | Corresponds to the primary aromatic band (E2-band), shifted by substituents. |

| π → π | >300 | Corresponds to the secondary aromatic band (B-band), intensified and shifted due to strong donor-acceptor interactions. |

| n → π* | Weak, may be obscured | Transition involving non-bonding electrons on N and O atoms. |

Note: Predicted values are based on the analysis of similar substituted aromatic compounds. jchps.comresearchgate.net

The precise positions and intensities of these absorption bands provide valuable information about the electronic environment within the molecule and the extent of electronic conjugation between the various functional groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available at this time.

Without these data, a definitive analysis of the compound's solid-state molecular conformation, bond lengths, bond angles, and intermolecular packing interactions, such as hydrogen bonding or π-stacking, cannot be provided. The elucidation of its three-dimensional structure through X-ray crystallography would be invaluable for understanding its structure-property relationships.

Interactive Data Table: Crystallographic Data for this compound (Data not available in published literature)

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7BrN2O |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (Å3) | Not Determined |

| Z | Not Determined |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation in Complex Synthetic Sequences

Detailed experimental mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) spectra for this compound, were not found in the surveyed scientific literature. As a result, a specific fragmentation pathway cannot be elucidated.

Generally, the mass spectrum of this compound would be expected to show a molecular ion peak ([M]+) corresponding to its monoisotopic mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+ in an approximate 1:1 ratio). Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals, such as CO, CH3, HCN, or Br radicals, from the molecular ion. Analysis of these fragment ions is crucial for confirming the molecular structure and for tracking the compound's presence in complex reaction mixtures. However, without experimental data, a definitive fragmentation pattern cannot be described.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (Experimental data not available; pathways are hypothetical)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 226/228 | [C8H7BrN2O]+ | Molecular Ion |

| Specific fragment ions not determined from available data. |

Applications of 6 Amino 3 Bromo 2 Methoxybenzonitrile in Advanced Materials Science and Engineering Non Clinical Focus

Precursor in the Development of Liquid Crystalline Materials

The molecular structure of 6-Amino-3-bromo-2-methoxybenzonitrile incorporates features that are characteristic of mesogenic compounds, which are the fundamental units of liquid crystals. The rigid benzonitrile (B105546) core provides a stable and linear molecular shape, which is a key requirement for the formation of liquid crystalline phases. The presence of the amino and methoxy (B1213986) groups can influence the molecule's polarity and polarizability, which are critical factors in determining the type and stability of the liquid crystal phase.

While direct synthesis of liquid crystalline materials from this compound is not prominently documented, related studies on similar aromatic compounds demonstrate the general synthetic strategies that could be employed. For instance, the amino group can be reacted with various aldehydes to form Schiff bases, a common reaction in the synthesis of liquid crystals. The bromo substituent offers a site for cross-coupling reactions, allowing for the elongation of the molecular structure, a common strategy to enhance mesogenic properties.

Table 1: Potential Synthetic Routes to Liquid Crystalline Materials

| Reaction Type | Reactant for this compound | Resulting Linkage | Potential Liquid Crystal Type |

|---|---|---|---|

| Schiff Base Condensation | Aromatic Aldehyd | Imine (-CH=N-) | Nematic, Smectic |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Nematic |

Constituent in Organic Light-Emitting Diode (OLED) Technologies

In the field of Organic Light-Emitting Diodes (OLEDs), compounds with tailored electronic and photophysical properties are essential. Substituted benzonitriles are known to be used as building blocks for the synthesis of emitter materials, host materials, and charge-transporting layers in OLED devices. The nitrile group is strongly electron-withdrawing, which can be beneficial for creating materials with high electron affinity, a desirable characteristic for electron-transporting layers.

The amino and methoxy groups on the this compound ring act as electron-donating groups, which can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tuning is crucial for optimizing the injection and transport of charge carriers (electrons and holes) within the OLED structure, as well as for controlling the emission color. The bromo group can be utilized in cross-coupling reactions to construct larger, more complex organic molecules with extended conjugation, which is often a prerequisite for achieving efficient light emission in the visible spectrum.

Role in the Synthesis of Specialty Polymers and Resins

The multifunctional nature of this compound makes it a candidate monomer for the synthesis of specialty polymers and resins with unique properties. The amino group can participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes, by reacting with appropriate co-monomers like diacyl chlorides, dianhydrides, or diisocyanates, respectively.

Table 2: Potential Polymerization Reactions

| Polymer Type | Co-monomer for this compound | Resulting Polymer Properties |

|---|---|---|

| Polyamide | Diacyl Chloride | High thermal stability, good mechanical strength |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

Application in Dye-Sensitized Solar Cells (DSSCs) and Related Photovoltaic Devices

In the context of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). The design of these dyes often involves a donor-π-acceptor (D-π-A) architecture. The this compound molecule contains both donor (amino, methoxy) and acceptor-like (benzonitrile) components, making it a potential starting point for the synthesis of more complex dye sensitizers.

The amino group can serve as the electron donor, while the benzonitrile unit can be part of the π-conjugated bridge or the acceptor group. The bromo atom can be used to link the molecule to other aromatic systems to extend the conjugation length, which is essential for harvesting a broader range of the solar spectrum. While specific research on dyes derived from this exact compound is limited, the general principles of dye design in DSSCs suggest its potential utility in this field.

Exploration in Supramolecular Assembly and Advanced Chemical Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The functional groups present in this compound can participate in various non-covalent interactions, such as hydrogen bonding (amino group), halogen bonding (bromo group), and dipole-dipole interactions (nitrile and methoxy groups).

These interactions can be exploited to direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. For example, the amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks. The bromo substituent can engage in halogen bonding with electron-donating atoms, providing another tool for controlling the supramolecular architecture. The ability to form such ordered assemblies is of interest for the development of crystalline materials with specific optical or electronic properties.

6 Amino 3 Bromo 2 Methoxybenzonitrile As a Versatile Synthetic Intermediate for Complex Molecules

Building Block for Diverse Heterocyclic Systems

6-Amino-3-bromo-2-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a wide array of heterocyclic systems. The strategic placement of its amino, bromo, methoxy (B1213986), and nitrile groups on the benzene (B151609) ring allows for diverse and regioselective reactions, making it a powerful intermediate in synthetic organic chemistry.

Synthesis of Nitrogen-Containing Heterocycles

The presence of an amino group ortho to a nitrile group makes this compound an ideal precursor for the construction of fused nitrogen-containing heterocycles, particularly quinazolines and their derivatives. The general strategy involves reactions that engage both the amino and nitrile functionalities in a cyclization process.

One common approach is the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction to yield diverse quinazoline (B50416) structures. nih.gov Another established method involves the reaction of 2-aminobenzonitriles with amidines or guanidine, often catalyzed by copper, to produce 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives, respectively. nih.gov

Furthermore, the nitrile group can be transformed into an amidine, which can then undergo intramolecular cyclization. Alternatively, the amino group can be acylated, and the resulting amide can be cyclized to form quinazolinones, a class of compounds with significant biological activity. organic-chemistry.orgmdpi.com While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the established reactivity of the 2-aminobenzonitrile (B23959) scaffold strongly supports its utility in these synthetic pathways.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Reactant(s) | Resulting Heterocycle Core | General Method |

| Aldehydes, Arylboronic Acids | Quinazoline | Palladium-catalyzed three-component reaction nih.gov |

| Amidine Hydrochloride | 4-Aminoquinazoline | Copper-catalyzed cascade reaction nih.gov |

| Formamide | Quinazolinone | Copper-catalyzed coupling and cyclization organic-chemistry.org |

| Acyl Chlorides, followed by cyclization | Quinazolinone | Acylation and subsequent ring closure |

Formation of Sulfur- and Selenium-Containing Heterocycles

The synthesis of sulfur- and selenium-containing heterocycles, such as benzothiazoles and benzoselenazoles, from this compound is also conceptually feasible, although it typically requires the introduction of a sulfur or selenium moiety.

For the synthesis of benzothiazoles, a common precursor is a 2-aminothiophenol. rsc.org Starting from this compound, this could potentially be achieved through a multi-step sequence, for example, by diazotization of the amino group followed by reaction with a sulfur-containing nucleophile to introduce a thiol or protected thiol group. Subsequent intramolecular cyclization, often with a one-carbon source like an aldehyde or nitrile, would yield the benzothiazole (B30560) ring system. rsc.org

Similarly, the synthesis of benzoselenazoles often proceeds through the coupling of haloaniline derivatives with sources of selenium, such as isoselenocyanates, in the presence of a copper catalyst. uni.lu The bromo-substituted aniline (B41778) structure of the title compound makes it a suitable candidate for such copper-catalyzed C-Se bond-forming reactions, which would lead to the formation of a 2-aminobenzoselenazole derivative. uni.lu These proposed pathways highlight the compound's potential, though direct, documented conversions are not readily found.

Scaffold for Multi-Substituted Aromatic Compounds

The array of functional groups on this compound provides multiple handles for elaboration into more complex, multi-substituted aromatic compounds. The bromine atom is particularly useful for introducing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used reaction for this purpose, coupling an organohalide with an organoboron species. wikipedia.org The bromo substituent at the 3-position of the benzonitrile (B105546) ring can be readily reacted with a variety of aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters to generate complex biaryl and other substituted structures. wikipedia.orgnih.govorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amino, methoxy, and nitrile groups present on the scaffold. nih.gov

The amino group itself can be a site for further functionalization. It can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution, although the existing substitution pattern already heavily influences the ring's reactivity. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic possibilities.

Table 2: Examples of Suzuki-Miyaura Coupling Partners and Potential Products

| Boronic Acid/Ester Partner | Catalyst System (Typical) | Resulting Structure Type |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ / Base | Phenylpyridine derivative |

| Methylboronic acid | Palladium catalyst / Ligand / Base | Methyl-substituted benzonitrile |

| Vinylboronic acid | Palladium catalyst / Base | Styrene derivative |

Role in the Synthesis of Agrochemicals and Related Chemical Entities

Substituted benzonitriles are important structural motifs in a variety of agrochemicals, including herbicides and insecticides. While direct evidence of this compound in commercial agrochemical synthesis is not prominent in the public domain, the utility of closely related structures suggests its potential as a valuable intermediate. For instance, 4-Bromo-3-methoxybenzonitrile is noted as an essential intermediate in the synthesis of specialty chemicals and agrochemicals. maksons.co.in

The synthesis of 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones, which have shown potential as plant growth regulators, starts from a 6-bromo-2-benzothiazolone precursor. google.com The structural similarity points to the value of the bromo-substituted aromatic core in designing biologically active molecules for agricultural applications. The functional groups on this compound allow for its incorporation into larger molecules, potentially serving as a key building block for novel herbicides, fungicides, or insecticides. The phenoxy mandelonitrile (B1675950) structure, for example, is a key component in pyrethroid insecticides, highlighting the importance of substituted benzonitrile intermediates in this field. researchgate.net

Molecular Interaction Studies Involving 6 Amino 3 Bromo 2 Methoxybenzonitrile Excluding Biological Activity Mechanisms for Therapeutic Purposes

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Amino-3-bromo-2-methoxybenzonitrile, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Compare observed absorption bands (e.g., C≡N stretch ~2220–2260 cm⁻¹, NH₂ bends ~1600–1650 cm⁻¹) with reference data for structurally similar compounds like 3-bromo-4-fluorobenzonitrile . Use NIST databases for validation .

- NMR : Assign signals using ¹H-¹H COSY and HSQC for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and NH₂ groups (δ ~5.0–6.0 ppm, broad). Reference methoxybenzene derivatives in NIST spectra for pattern matching .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ using high-resolution MS. Compare fragmentation patterns with brominated nitriles (e.g., 2-Amino-6-bromobenzonitrile) .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer :

- Nitro Reduction Pathway : Start with 3-bromo-2-methoxybenzonitrile, introduce a nitro group at the 6-position via nitration, then reduce to an amine using Pd/C and H₂ or Fe/HCl .

- Buchwald-Hartwig Amination : Couple a brominated methoxybenzonitrile precursor with an ammonia equivalent (e.g., NH₃·BH₃) using a palladium catalyst .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) under inert conditions to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the amino and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Analysis : The electron-donating methoxy group activates the ring toward electrophilic substitution but may sterically hinder coupling at the 3-bromo position. Use DFT calculations to map charge distribution .

- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids under varying conditions (e.g., Pd(OAc)₂, SPhos ligand). Compare yields with analogous compounds lacking amino/methoxy groups .

- Contradiction Resolution : If low reactivity is observed, consider protecting the amino group (e.g., acetylation) to reduce deactivation .

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or hydrogen bonding in this compound?